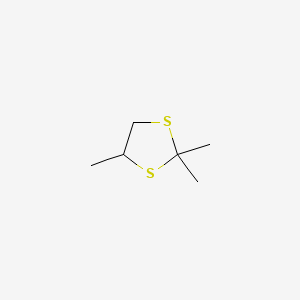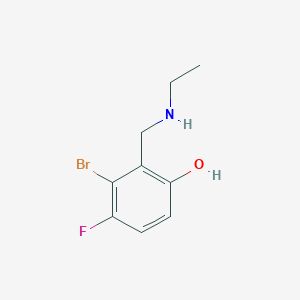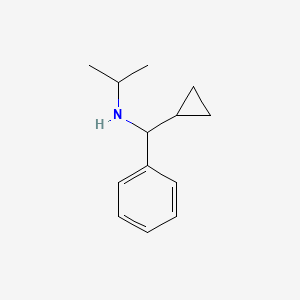![molecular formula C10H14O2 B13965529 [3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid CAS No. 87371-57-1](/img/structure/B13965529.png)
[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentene ring with a prop-1-en-2-yl substituent and an acetic acid moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentadiene with acetic acid derivatives in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced catalytic systems are employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of [3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
3-(Prop-1-en-2-yl)azetidin-2-ones: Known for their antiproliferative activity in cancer cells.
3-Cyclopenten-1-ol: Used in various chemical syntheses and known for its reactivity
Uniqueness
What sets [3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid apart is its unique structure, which combines a cyclopentene ring with a prop-1-en-2-yl substituent and an acetic acid moiety. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
87371-57-1 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-(3-prop-1-en-2-ylcyclopent-3-en-1-yl)acetic acid |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-4-3-8(5-9)6-10(11)12/h4,8H,1,3,5-6H2,2H3,(H,11,12) |
Clave InChI |
WNNKBIAODJJMCA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CCC(C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)





![L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-](/img/structure/B13965502.png)


![7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13965516.png)


